molecular formula C7H6N2O3 B2999573 Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate CAS No. 2106989-69-7

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2999573
CAS No.: 2106989-69-7
M. Wt: 166.136
InChI Key: NFLSXIXLIWAVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate (CAS 2106989-69-7) is a high-value chemical building block for research and development. This compound, with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol, is a multifunctional isoxazole derivative . Its structure incorporates both a cyano group and a methyl ester, making it a versatile precursor in organic synthesis, particularly for the construction of more complex heterocyclic systems prevalent in medicinal chemistry and material science . As a key intermediate, it is instrumental in the synthesis of 4,5-disubstituted oxazoles, a class of structures with broad applications in drug discovery . The compound is offered in various quantities for laboratory use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)7(10)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSXIXLIWAVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetic acid derivatives with suitable reagents to form the oxazole ring. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the oxazole ring .

Scientific Research Applications

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate and related oxazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₆N₂O₃ (inferred) ~170.14 4-CN, 5-CH₃, 3-COOCH₃ High polarity due to cyano group; discontinued
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate C₇H₁₀N₂O₃ 170.17 4-NH₂, 3-CH₃, 5-COOCH₂CH₃ Amino group enhances hydrogen bonding; stable ethyl ester
Methyl 5-methyl-1,2-oxazole-3-carboxylate C₆H₇NO₃ 141.13 5-CH₃, 3-COOCH₃ Simplest analog; commercially available; used as a scaffold
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 5-(CH₂OCH₃), 3-COOCH₃ Ether group increases hydrophilicity; CAS 95312-30-4
Ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylate C₁₄H₁₃F₂NO₄ 313.26 4-(difluorophenoxymethyl), 5-CH₃ Bulky aromatic substituent; potential for bioactive applications

Key Structural and Functional Comparisons

This contrasts with electron-donating groups like amino (NH₂) in Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, which increase ring reactivity . Ester Variations: Methyl esters (e.g., in the target compound) hydrolyze faster than ethyl esters (e.g., ) under basic conditions, affecting stability in drug formulation .

However, the methyl ester and methyl group counterbalance this with hydrophobic effects . Molecular Weight: Derivatives with bulkier substituents (e.g., ’s difluorophenoxymethyl group) exhibit higher molecular weights (>300 g/mol), impacting pharmacokinetic profiles .

Synthetic and Commercial Considerations this compound’s discontinuation () contrasts with the commercial availability of simpler derivatives like Methyl 5-methyl-1,2-oxazole-3-carboxylate (CAS 19788-35-3), suggesting higher demand for less complex building blocks . The amino group in Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate allows for further functionalization (e.g., amidation), making it versatile in medicinal chemistry .

Biological Activity

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.

Structural Characteristics

The compound features an oxazole ring, which is known for its ability to interact with biological targets. The presence of the cyano group at the 4-position and a methyl group at the 5-position contributes to its unique reactivity profile and biological activity.

This compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The oxazole moiety can participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes or receptors.
  • Membrane Penetration : The lipophilicity enhanced by the cyano and methyl groups facilitates cellular uptake.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Comparative studies have shown that related compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial action against various strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)Activity Level
Staphylococcus aureus6.5Moderate
Escherichia coli8.0Moderate
Bacillus subtilis5.0Good
Candida albicans10.0Moderate

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest it may promote apoptosis via the activation of caspases.

Case Study: Anticancer Efficacy

In a study involving breast carcinoma cell lines (MCF-7), this compound exhibited an IC50 value of approximately 12 µM, indicating a promising level of cytotoxicity.

Comparative Studies

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
Methyl 5-methylisoxazole-3-carboxylateMethyl group at position 5Potent MAO inhibitor
Tert-butyl 5-iodo-1,2-oxazole-3-carboxylateTert-butyl group at position 3Enhanced lipophilicity
Methyl isoxazole-3-carboxylateLacks iodine substituentDifferent reactivity profile

Q & A

Q. Design an experiment to probe the compound’s hydrogen-bonding capacity in co-crystals.

  • Protocol : Co-crystallize with hydrogen bond donors (e.g., resorcinol) in a 1:1 molar ratio. Analyze via X-ray diffraction (ORTEP-3 ) to identify motifs like O–H···N≡C interactions. Quantify bond lengths and angles to classify interaction strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.